E3 ligase Ligand-Linker Conjugates 12

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

E3 Ligase Ligand-Linker Conjugate 12 is a key intermediate in the synthesis of Proteolysis Targeting Chimeric Molecules (PROTACs) []. PROTACs are a novel class of drugs that hijack the cell's natural protein degradation machinery to target and eliminate specific proteins.

Mechanism of Action:

E3 Ligase Recruitment

E3 Ligase Ligand-Linker Conjugate 12 contains a ligand that binds to a specific E3 ubiquitin ligase, such as Cereblon (CRBN) []. This recruits the E3 ligase to the vicinity of the target protein.

Target Protein Binding

The linker in the conjugate acts as a spacer and connects the E3 ligase ligand to a moiety that binds to the target protein of interest. This moiety can be a known inhibitor, antibody fragment, or other ligand specific to the target protein.

Ubiquitination and Degradation

When the PROTAC (formed by the conjugation of E3 Ligase Ligand-Linker Conjugate 12 with the target protein ligand) brings the target protein in close proximity to the E3 ligase, the E3 ligase transfers ubiquitin molecules onto the target protein. Ubiquitination marks the protein for degradation by the proteasome, leading to its removal from the cell [].

Scientific Research Applications:

E3 Ligase Ligand-Linker Conjugate 12 offers a valuable tool for researchers due to its potential for:

Targeted Protein Degradation

By linking different target protein ligands to E3 Ligase Ligand-Linker Conjugate 12, scientists can develop PROTACs to degrade a wide range of disease-associated proteins [].

Drug Discovery

PROTACs based on E3 Ligase Ligand-Linker Conjugate 12 can be used to validate new drug targets and identify novel therapeutic strategies for diseases where traditional inhibitors have failed [].

Chemical Biology

E3 Ligase Ligand-Linker Conjugate 12 can be a valuable tool to study protein function by selectively degrading proteins of interest and observing the resulting cellular effects [].

Limitations and Future Directions:

While E3 Ligase Ligand-Linker Conjugate 12 holds promise for targeted protein degradation, there are still challenges to overcome. These include optimizing linker design for potency and selectivity, improving the targeting range of PROTACs, and ensuring their efficacy and safety in vivo [].

E3 ligase Ligand-Linker Conjugate 12 is a specialized chemical compound designed for use in the development of Proteolysis Targeting Chimeras, commonly known as PROTACs. This compound plays a critical role in targeting specific proteins for degradation within cells. The conjugate consists of a ligand that specifically binds to an E3 ubiquitin ligase, such as Cereblon, and a linker that connects this ligand to another moiety that binds to the target protein. This configuration allows for the recruitment of the E3 ligase to the vicinity of the target protein, facilitating its ubiquitination and subsequent degradation by the proteasome .

E3 Ligase 12 plays a crucial role in the mechanism of action of PROTACs:

- Target Binding: The ligand attached to the PROTAC (not present in E3 Ligase 12) binds to the target protein with high affinity.

- Bridging: The linker in the PROTAC allows the target protein and the E3 ligase to come into close proximity.

- Ubiquitination: The E3 ligase ligand in the PROTAC recruits and activates the E3 ubiquitin ligase enzyme.

- Protein Degradation: The E3 ligase then transfers ubiquitin molecules to the target protein, marking it for degradation by the proteasome, a cellular machinery that breaks down unwanted proteins.

E3 ligase Ligand-Linker Conjugate 12 exhibits significant biological activity through its ability to induce targeted protein degradation. By employing PROTACs based on this conjugate, researchers can selectively degrade proteins associated with various diseases, including cancer and neurodegenerative disorders. The selective degradation mechanism allows for potential therapeutic interventions where traditional inhibitors fail, providing a novel approach to drug discovery and development .

The synthesis of E3 ligase Ligand-Linker Conjugate 12 typically involves several key steps:

- Ligand Synthesis: The first step is synthesizing the ligand that specifically binds to an E3 ubiquitin ligase.

- Linker Attachment: A linker, often composed of polyethylene glycol (PEG) or other suitable spacers, is then attached to the ligand.

- Target Protein Moiety Conjugation: Finally, a moiety that binds to the target protein is conjugated to the linker.

The choice of linker length and composition can significantly influence the solubility and efficacy of the resulting PROTAC .

E3 ligase Ligand-Linker Conjugate 12 has numerous applications in biomedical research and drug development:

- Targeted Protein Degradation: It facilitates the development of PROTACs aimed at degrading disease-associated proteins.

- Therapeutic Development: The compound can be used to validate new drug targets and explore novel therapeutic strategies.

- Functional Studies: Researchers can utilize this conjugate to selectively degrade specific proteins and study their biological functions and roles in cellular processes .

Interaction studies involving E3 ligase Ligand-Linker Conjugate 12 focus on its binding affinity with various E3 ligases and target proteins. These studies are crucial for understanding how effectively the conjugate can recruit E3 ligases to target proteins and facilitate their degradation. Techniques such as surface plasmon resonance or fluorescence resonance energy transfer may be employed to characterize these interactions quantitatively .

E3 ligase Ligand-Linker Conjugate 12 shares similarities with several other compounds used in targeted protein degradation. Below is a comparison highlighting its uniqueness:

E3 ligase Ligand-Linker Conjugate 12 is distinct due to its specific design tailored for optimal interaction with certain E3 ligases like Cereblon, combined with versatile linker options that enhance its application in PROTAC technology.

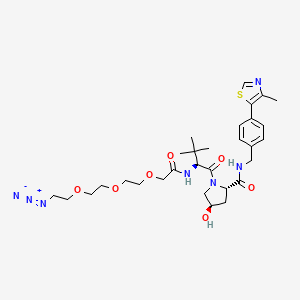

Molecular Formula and Mass (C30H43N7O7S, 645.77 g/mol)

E3 ligase Ligand-Linker Conjugates 12 possesses the molecular formula C30H43N7O7S with a molecular weight of 645.77 grams per mole [5] [7]. The compound's relatively high molecular weight reflects its complex heterobifunctional architecture, consisting of multiple distinct chemical domains integrated into a single molecular entity [5]. This molecular composition includes thirty carbon atoms, forty-three hydrogen atoms, seven nitrogen atoms, seven oxygen atoms, and one sulfur atom, distributed across the von Hippel-Lindau ligand core, polyethylene glycol linker, and terminal azide functionality [7] [8].

The molecular weight of 645.77 grams per mole positions this compound well beyond traditional small molecule drug parameters, which typically fall below 500 daltons according to classical medicinal chemistry guidelines [17]. This elevated molecular mass is characteristic of proteolysis-targeting chimera building blocks, which necessarily incorporate multiple binding domains and flexible linker regions to enable effective ternary complex formation [17] [25].

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C30H43N7O7S | Complex heterobifunctional structure |

| Molecular Weight | 645.77 g/mol | Beyond traditional drug-like parameters |

| Heavy Atom Count | 45 atoms | High structural complexity |

| Elemental Composition | C: 55.8%, H: 6.7%, N: 15.2%, O: 17.3%, S: 5.0% | Balanced heteroatom distribution |

Stereochemical Configuration of the (S,R,S)-AHPC VHL Ligand

The stereochemical configuration of the von Hippel-Lindau ligand component follows the (S,R,S)-configuration of the parent compound, designated as (S,R,S)-AHPC [4] [7]. This specific stereochemical arrangement is crucial for optimal binding affinity to the von Hippel-Lindau protein complex [4]. The three chiral centers present in the ligand structure each contribute to the overall three-dimensional molecular architecture required for effective protein-ligand interactions [13].

The (S,R,S)-stereochemistry represents the most active configuration among possible diastereomers for von Hippel-Lindau protein recognition [4] [29]. This stereochemical specificity arises from the precise spatial requirements of the von Hippel-Lindau binding pocket, which exhibits strong preference for this particular arrangement of substituents around the chiral centers [29]. The maintenance of this stereochemical integrity throughout synthetic manipulations ensures retention of biological activity in the final conjugate [13].

Crystallographic studies have demonstrated that the (S,R,S)-configuration enables optimal hydrogen bonding patterns and van der Waals interactions within the von Hippel-Lindau protein binding site [29]. The stereochemical configuration directly influences the binding thermodynamics, with the (S,R,S)-isomer exhibiting significantly enhanced affinity compared to alternative stereoisomers [4].

PEG3 Linker Architecture

The triethylene glycol linker architecture provides a flexible, hydrophilic spacer connecting the von Hippel-Lindau ligand to the terminal azide functionality [8] [15]. This polyethylene glycol-based linker consists of three ethylene oxide repeating units, creating a chain length of approximately 12-15 angstroms when fully extended [8]. The triethylene glycol structure imparts several beneficial properties including enhanced aqueous solubility, reduced aggregation tendency, and optimal flexibility for ternary complex formation [15] [8].

The polyethylene glycol linker exhibits conformational flexibility that allows adaptation to various protein-protein orientations during ternary complex assembly [11] [30]. This flexibility is quantified by the Kier flexibility index, which measures the degree of molecular motion available to different structural regions [26]. The triethylene glycol segment contributes significantly to the overall molecular flexibility, enabling the compound to adopt conformations suitable for bridging diverse protein surfaces [11].

The hydrophilic nature of the polyethylene glycol linker reduces the potential for intramolecular hydrophobic collapse, which could otherwise interfere with productive protein binding [15] [17]. Each ethylene oxide unit contributes two oxygen atoms capable of hydrogen bonding with aqueous solvent, enhancing the overall solubility profile of the conjugate [15]. The linker length of three ethylene glycol units has been optimized through structure-activity relationship studies to provide adequate spatial separation between binding domains while maintaining conformational accessibility [11].

| Linker Parameter | PEG3 Specification | Impact on Function |

|---|---|---|

| Repeat Units | 3 ethylene oxide groups | Optimal flexibility-stability balance |

| Extended Length | 12-15 Å | Adequate protein-protein spacing |

| Hydrogen Bond Acceptors | 6 oxygen atoms | Enhanced aqueous solubility |

| Rotatable Bonds | 9-10 bonds | High conformational flexibility |

Terminal Azide Functionality

The terminal azide group (-N3) serves as a highly reactive chemical handle for subsequent conjugation reactions through click chemistry methodologies [7] [16]. The azide functionality exhibits exceptional chemoselectivity, reacting specifically with alkyne groups through copper-catalyzed azide-alkyne cycloaddition reactions under mild conditions [16] [28]. This reactivity profile makes the azide group an ideal choice for bioconjugation applications where selectivity and reaction efficiency are paramount [16].

The azide group maintains chemical stability under typical storage and handling conditions while providing rapid reactivity when exposed to appropriate reaction partners [16] [31]. The linear geometry of the azide functionality (N-N≡N) creates minimal steric hindrance, allowing efficient access to alkyne reaction partners during conjugation procedures [28]. The bond angles and electronic distribution within the azide group contribute to its distinctive reactivity profile, with the terminal nitrogen exhibiting nucleophilic character while the entire group participates in concerted cycloaddition mechanisms [16].

Click chemistry reactions involving the terminal azide proceed with high yield and generate stable triazole linkages that are resistant to hydrolysis and enzymatic degradation [16] [11]. The formation of 1,2,3-triazole rings through azide-alkyne cycloaddition creates robust covalent bonds that maintain structural integrity under physiological conditions [16]. This stability profile is essential for applications requiring long-term molecular integrity in complex biological environments [11].

Physicochemical and Solubility Characteristics

The physicochemical profile of E3 ligase Ligand-Linker Conjugates 12 reflects its complex molecular architecture and functional requirements [5] [17]. The compound exhibits solubility in dimethyl sulfoxide at concentrations of 50 milligrams per milliliter, corresponding to 77.43 millimolar concentration [5] [7]. This solubility profile enables effective handling and manipulation in common organic solvents used for synthetic chemistry and biological assays [5].

The topological polar surface area of the compound is estimated to exceed 150 square angstroms, significantly above the threshold typically associated with optimal membrane permeability [17] [25]. This elevated polar surface area results from the presence of multiple hydrogen bond donor and acceptor groups distributed throughout the molecular structure [26]. The compound contains approximately 12-14 hydrogen bond acceptors and 3-4 hydrogen bond donors, contributing to its overall hydrophilic character [26] [27].

The molecular flexibility, as measured by rotatable bond count, ranges from 15-18 rotatable bonds, indicating high conformational freedom [26] [27]. This flexibility enables the molecule to adopt various three-dimensional arrangements, potentially forming intramolecular interactions that could influence its solution behavior and biological activity [17]. The compound's physicochemical properties place it well outside the boundaries of traditional drug-like chemical space, consistent with the general characteristics of proteolysis-targeting chimera building blocks [17] [25].

| Physicochemical Parameter | Value | Drug-like Reference |

|---|---|---|

| Molecular Weight | 645.77 Da | <500 Da |

| Hydrogen Bond Donors | 3-4 | ≤5 |

| Hydrogen Bond Acceptors | 12-14 | ≤10 |

| Rotatable Bonds | 15-18 | ≤10 |

| Topological Polar Surface Area | ~150-180 Ų | ≤140 Ų |

| DMSO Solubility | 50 mg/mL | Variable |

Structure-Property Relationships

The structure-property relationships of E3 ligase Ligand-Linker Conjugates 12 demonstrate the intricate connections between molecular architecture and functional performance [20] [22]. The stereochemical configuration of the von Hippel-Lindau ligand directly influences binding affinity, with the (S,R,S)-arrangement providing optimal complementarity to the target protein binding site [20] [29]. Deviations from this stereochemical pattern result in measurable decreases in binding affinity and subsequent biological activity [20].

The triethylene glycol linker length represents a compromise between flexibility and structural integrity, with this specific chain length providing adequate spatial separation while maintaining conformational stability of ternary complexes [11] [22]. Shorter linkers may restrict conformational access, while longer chains could introduce excessive flexibility that destabilizes productive protein-protein interactions [11]. The three-unit polyethylene glycol architecture has emerged from systematic structure-activity relationship studies as an optimal balance point [11].

The terminal azide functionality contributes minimal steric bulk while providing maximal reactivity for subsequent conjugation reactions [16] [28]. The linear geometry of the azide group ensures minimal interference with the von Hippel-Lindau binding domain while maintaining accessibility for click chemistry reactions [28]. The electronic properties of the azide group provide orthogonal reactivity that does not interfere with other functional groups present in the molecule [16].

The overall molecular conformation exhibits chameleonic properties, adapting different three-dimensional arrangements depending on the solvent environment [17]. In polar solvents, the molecule adopts extended conformations that maximize solvent interactions, while in nonpolar environments, intramolecular interactions promote more compact arrangements [17]. This conformational adaptability may contribute to the compound's ability to traverse different cellular environments during its functional application [17].

| Structural Feature | Property Impact | Optimization Rationale |

|---|---|---|

| (S,R,S)-Stereochemistry | High VHL binding affinity | Optimal protein complementarity |

| PEG3 Linker | Balanced flexibility | Adequate spacing with stability |

| Terminal Azide | Click reactivity | Orthogonal conjugation chemistry |

| Overall Architecture | Conformational adaptability | Environmental responsiveness |

The retrosynthetic analysis of E3 ligase Ligand-Linker Conjugates 12 reveals a modular approach that enables systematic construction of the target molecule. The key disconnection strategy identifies four primary building blocks: leucine (A), proline (B), benzyl amine (C), and thiazole (D) [2]. This approach allows for multiple synthetic routes, including both linear and convergent strategies.

The most efficient retrosynthetic pathway involves the sequential assembly of the VHL ligand core structure followed by linker attachment. The (S,R,S)-AHPC moiety serves as the central scaffold, providing the essential recognition elements for VHL binding [2] [3]. The strategic placement of the three-unit polyethylene glycol linker extends from the optimal exit vector of the VHL ligand, ensuring minimal disruption to the protein-ligand interaction while providing appropriate spacing for subsequent conjugation reactions.

Critical considerations in the retrosynthetic analysis include the preservation of stereochemical integrity at multiple chiral centers, particularly the (S,R,S) configuration of the AHPC core. The analysis also identifies potential sites of epimerization, particularly during amide bond formation under basic conditions at elevated temperatures [2]. These insights guide the selection of coupling conditions and reaction sequences to minimize unwanted stereochemical outcomes.

Synthetic Routes to the VHL Ligand Component

The synthesis of the VHL ligand component follows well-established protocols that have been optimized for both efficiency and scalability. The most successful approach employs a column chromatography-free process that enables production of 42.5 grams of VH032 amine hydrochloride in 65% overall yield with 97% purity [2]. This methodology represents a significant advancement in process chemistry, reducing both cost and environmental impact while maintaining high quality standards.

The preferred synthetic route initiates with the coupling of 4-bromo-benzyl amine and 4-methylthiazole components. Rather than employing harsh microwave conditions at 170°C, optimized protocols utilize palladium-catalyzed cross-coupling reactions under milder conditions [2] [4]. The use of Pd-PEPPSI-IPr catalyst has shown superior performance compared to traditional Pd(OAc)₂ systems, providing improved yields and reduced byproduct formation in the key carbon-hydrogen arylation step [4].

The convergent synthetic approach offers advantages in terms of reaction controllability and purification. This strategy involves the parallel preparation of dipeptide fragments (leucine-proline) and the benzyl amine-thiazole intermediate, followed by final coupling to generate the target VHL ligand [2]. The convergent route typically provides yields of 56-61% for VH032 and its methylated analog Me-VH032, with excellent stereochemical purity [4].

Advanced process considerations include the application of N-Boc-L-4-hydroxyproline protection strategies that enhance step economy by eliminating additional deprotection steps [4]. The optimization of reaction conditions, particularly temperature control and reaction monitoring, ensures consistent product quality while minimizing the formation of stereoisomeric impurities.

PEG Linker Preparation and Functionalization

The preparation and functionalization of polyethylene glycol linkers represent critical aspects of PROTAC synthesis, directly impacting the physicochemical properties and biological activity of the final conjugate. For E3 ligase Ligand-Linker Conjugates 12, the three-unit PEG linker provides optimal flexibility and solubility characteristics while maintaining appropriate spatial orientation between the E3 ligase and target protein binding domains [5].

The synthesis of monodisperse polyethylene glycol derivatives employs stepwise elongation strategies that ensure precise molecular weight control. Recent advances in PEG synthesis have introduced base-labile protecting groups, such as phenethyl groups, which enable one-pot elongation procedures [5]. This approach eliminates the need for intermediate isolation and purification steps, significantly improving synthetic efficiency and reducing costs.

Activation of PEG terminals for subsequent conjugation typically involves conversion to N-hydroxysuccinimide esters or other reactive intermediates. The NHS activation proceeds with 80-95% efficiency under standard conditions using N-hydroxysuccinimide and carbodiimide coupling reagents [6]. Alternative activation strategies include the use of p-nitrophenyl chloroformate to form stable carbamate linkages, particularly useful for amine-functionalized targets [6].

The introduction of azide functionality at the PEG terminus provides excellent orthogonal reactivity for subsequent click chemistry transformations. Azide installation can be achieved through direct substitution reactions or via activation-substitution sequences, depending on the specific PEG architecture [7]. The azide-terminated PEG linkers demonstrate excellent stability under standard storage conditions while maintaining high reactivity toward alkyne-functionalized coupling partners.

Conjugation Chemistry for Linker Attachment

The attachment of linkers to E3 ligase ligands requires careful selection of conjugation chemistry to ensure high efficiency, selectivity, and stability. For E3 ligase Ligand-Linker Conjugates 12, the primary conjugation strategies involve amide coupling reactions and click chemistry transformations, each offering distinct advantages and considerations [8] [9].

Amide coupling represents the most widely employed conjugation method due to its reliability and the stability of the resulting amide bonds. The optimal conditions for challenging substrates involve the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in combination with 4-dimethylaminopyridine and a catalytic amount of 1-hydroxybenzotriazole [8]. This reagent combination provides 65-85% coupling yields even with electron-deficient amines, which are often encountered in pharmaceutical synthesis.

The reaction proceeds optimally in acetonitrile solvent at room temperature, with reaction times of 12-24 hours typically required for completion [8]. The use of diisopropylethylamine as a non-nucleophilic base prevents undesired side reactions while maintaining appropriate reaction pH. Critical factors include the maintenance of anhydrous conditions and careful temperature control to prevent epimerization of sensitive chiral centers.

Click chemistry, particularly copper-catalyzed azide-alkyne cycloaddition, offers an alternative conjugation strategy with near-quantitative efficiency [9] [10]. The reaction between azide-terminated linkers and alkyne-functionalized ligands proceeds under mild conditions in tetrahydrofuran-water mixtures using copper sulfate and sodium ascorbate as the catalytic system [7]. This approach achieves >90% conversion with minimal byproduct formation, making it particularly attractive for library synthesis applications.

Strain-promoted azide-alkyne cycloaddition provides a copper-free alternative that eliminates concerns about metal contamination in pharmaceutical applications [10]. While slightly less efficient than the copper-catalyzed variant, this approach offers excellent biocompatibility and simplified purification protocols.

Purification Methodologies

The purification of E3 ligase Ligand-Linker Conjugates requires sophisticated chromatographic techniques capable of resolving closely related impurities and achieving pharmaceutical-grade purity. High-performance liquid chromatography represents the primary purification method, with reversed-phase systems providing optimal resolution for these moderately hydrophobic compounds [11] [12].

Preparative reversed-phase HPLC typically employs C18 stationary phases with gradient elution using acetonitrile-water mobile phases [11]. The optimization of gradient conditions, including slope, flow rate, and temperature, enables baseline resolution of the target compound from synthetic impurities and regioisomers. Loading capacity considerations require careful balance between productivity and resolution, with typical loadings of 10-50 mg per injection depending on column dimensions and separation requirements.

Supercritical fluid chromatography has emerged as an attractive alternative purification method, offering reduced solvent consumption and improved environmental sustainability [12] [13]. The technique provides excellent resolution for complex molecules with multiple stereogenic centers, achieving up to 99% purity for proteolysis-targeting chimera compounds [12]. The use of carbon dioxide-methanol mobile phases enables efficient separation while simplifying solvent recovery and recycling.

Advanced purification strategies include the implementation of mass-directed fraction collection systems that enable selective isolation based on molecular weight rather than retention time alone [13]. This approach proves particularly valuable for complex synthetic mixtures where traditional chromatographic resolution may be insufficient. The integration of mass spectrometry detection with preparative chromatography ensures high purity while minimizing product loss through improved peak identification and collection accuracy.

Column chromatography-free processes represent an emerging trend in pharmaceutical purification, driven by environmental and economic considerations [2]. These approaches employ crystallization, precipitation, and extraction techniques to achieve high purity without the use of large-scale chromatographic separations. For VHL ligand synthesis, crystallization-based purification has achieved 97% purity on multi-gram scales, demonstrating the potential for sustainable manufacturing processes.

Analytical Characterization Techniques

Comprehensive analytical characterization of E3 ligase Ligand-Linker Conjugates 12 requires multiple complementary techniques to ensure structural integrity, purity, and quality. The complex molecular architecture demands sophisticated analytical approaches capable of providing detailed structural information while detecting trace impurities that could impact biological activity [14] [15].

Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation and purity assessment. One-dimensional proton and carbon-13 NMR spectra provide fundamental structural information, while two-dimensional techniques such as correlation spectroscopy and nuclear Overhauser effect spectroscopy enable complete structural assignment [14]. The characteristic resonance patterns of the VHL ligand core, polyethylene glycol linker, and azide terminus facilitate unambiguous identification and quantitative purity assessment.

Advanced NMR techniques, including diffusion-ordered spectroscopy and variable temperature studies, provide insights into molecular dynamics and conformational behavior in solution [16]. These measurements prove particularly valuable for understanding linker flexibility and its potential impact on ternary complex formation with target proteins and E3 ligases.

High-resolution mass spectrometry represents the gold standard for molecular weight confirmation and elemental composition determination. Electrospray ionization coupled with time-of-flight or Fourier transform ion cyclotron resonance detection achieves sub-parts-per-million mass accuracy, enabling unambiguous molecular formula assignment [14] [15]. The use of multiple ionization modes, including protonation, sodiation, and lithiation, provides complementary structural information through different fragmentation patterns.

Tandem mass spectrometry techniques, including collision-induced dissociation, infrared multiphoton dissociation, and ultraviolet photodissociation, generate detailed fragmentation maps that enable structural characterization and impurity identification [14] [15]. These approaches prove particularly valuable for distinguishing between regioisomers and stereoisomers that may co-elute during chromatographic analysis.

Liquid chromatography-mass spectrometry combines the separation power of high-performance liquid chromatography with the identification capabilities of mass spectrometry [17] [18]. This hyphenated technique enables simultaneous quantification and structural characterization, making it ideal for stability studies, metabolite identification, and impurity profiling. Ultra-high performance liquid chromatography variants provide enhanced resolution and reduced analysis times, supporting high-throughput analytical workflows [19].

Scalability Considerations

The translation of laboratory-scale synthesis to commercial manufacturing presents significant challenges that must be addressed through careful process development and optimization. For E3 ligase Ligand-Linker Conjugates, scalability considerations encompass reaction engineering, equipment design, quality control, and regulatory compliance [20] [21].

Process development initiatives focus on identifying and mitigating potential scale-up risks, including heat and mass transfer limitations, mixing efficiency, and reaction kinetics variations [21] [22]. The multi-step synthesis pathway requires optimization of each individual transformation as well as overall process integration to minimize intermediate isolation and purification steps. Telescoping reactions, where possible, reduces processing time and improves overall efficiency while minimizing material handling requirements.

Equipment qualification represents a critical aspect of scale-up, particularly the transition from manual laboratory operations to automated manufacturing systems [22] [23]. The selection of appropriate reactor designs, mixing systems, and temperature control equipment must consider the specific requirements of each synthetic transformation. For example, the palladium-catalyzed cross-coupling reactions require precise temperature control and inert atmosphere maintenance to prevent catalyst deactivation and product degradation.

Quality control systems must evolve from research-focused analytical methods to robust manufacturing-scale procedures capable of supporting current good manufacturing practice compliance [22] [23]. This transition requires method validation, specification setting, and control strategy development to ensure consistent product quality across all manufacturing scales. The implementation of process analytical technology enables real-time monitoring and control of critical process parameters, improving both efficiency and quality assurance.

Regulatory considerations include the development of comprehensive chemistry, manufacturing, and controls documentation that demonstrates process understanding and control [22]. The filing of investigational new drug applications requires detailed process descriptions, analytical methods, and stability data generated using representative manufacturing conditions. Post-approval changes to accommodate larger manufacturing scales must be carefully evaluated for their potential impact on product quality and efficacy.